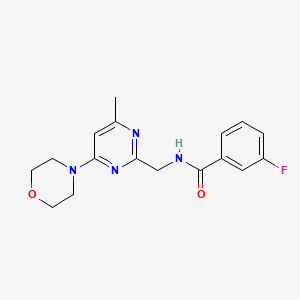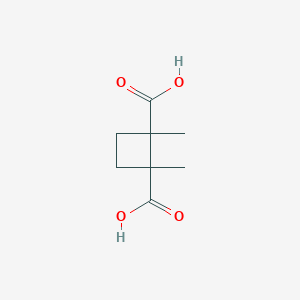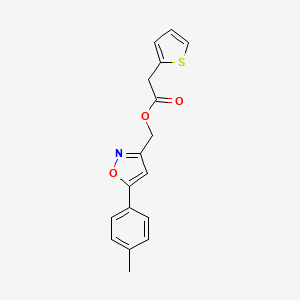
(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(Thiophen-2-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The substitution of various groups on the isoxazole ring imparts different activity . The molecule contains total 39 bond(s); 24 non-H bond(s), 18 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 ester(s) (aromatic), and 1 Isoxazole(s) .Chemical Reactions Analysis
The chemical reactivity of the compounds was assessed theoretically through Conceptual Density Functional Theory (CDFT) indices . The wB97X-D/cc-pVDZ calculation allowed to classify some derivatives as moderate-to-strong electrophiles and strong nucleophiles .Wirkmechanismus
The mechanism of action of (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or receptors in the body, leading to its observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate exhibits a range of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate has been shown to have anticancer activity by inducing apoptosis in cancer cells. Furthermore, studies have suggested that this compound may have anxiolytic and antidepressant effects by modulating certain neurotransmitter systems in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate in lab experiments is its diverse biological activities, which make it a promising candidate for various applications. However, a limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate. For example, further studies could investigate the mechanism of action of this compound to better understand its observed biological effects. In addition, research could explore the potential of (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate as a building block for the synthesis of new materials with unique properties. Furthermore, studies could investigate the potential of this compound as a treatment for various diseases, including cancer, inflammation, and psychiatric disorders.
In conclusion, (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate is a chemical compound with diverse biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential as a treatment for various diseases.
Synthesemethoden
The synthesis of (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate involves the reaction of p-tolyl isoxazole with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and the final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
Antifungal Aktivität
Die Verbindung wurde auf ihre antifungalen Eigenschaften untersucht. Forscher synthetisierten verwandte Isoxazol-Derivate und testeten ihre Wirksamkeit gegen Pilzpathogene wie Botrytis cinerea und Rhizoctonia cerealis .
Anti-HIV-Potenzial
Obwohl die Verbindung nicht direkt auf ihre Anti-HIV-Aktivität untersucht wurde, haben ähnliche Isoxazol-Derivate in Molekül-Docking-Studien vielversprechende Ergebnisse als potenzielle Anti-HIV-Mittel gezeigt. Weitere Untersuchungen der Wechselwirkung dieser Verbindung mit HIV-assoziierten Proteinen könnten wertvoll sein .
[3+2]-Cycloadditionsreaktionen
Styrylisoxazole, einschließlich verwandter Verbindungen, wurden in [3+2]-Cycloadditionsreaktionen eingesetzt. Diese Reaktionen führen zu Pyrrol-Produkten, die Anwendungen in der Wirkstoffforschung und Materialwissenschaften haben .
Synthese und Charakterisierung
Die Synthese der Verbindung beinhaltet die Acylierung von Benzol oder Toluol mit 5-(p-Tolyl)isoxazol-3-carbonylchloriden, gefolgt von der Reduktion zur Gewinnung der entsprechenden Alkohole. Detaillierte Charakterisierungs- und Reinigungsschritte sind unerlässlich, um hochwertige Proben zu erhalten .
Andere potenzielle Aktivitäten
Obwohl diese spezielle Verbindung nicht direkt darauf untersucht wurde, hat die Isoxazol-Familie in verschiedenen Bereichen Aktivität gezeigt, darunter analgetische, entzündungshemmende, krebshemmende, antimikrobielle, antivirale, Antikonvulsiva, Antidepressiva und Immunsuppressiva. Das Substitutionsschema am Isoxazolring beeinflusst seine biologischen Eigenschaften erheblich .
Schlussfolgerung
“(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(Thiophen-2-yl)acetat” bietet spannende Möglichkeiten für die Forschung in verschiedenen Bereichen. Weitere Studien können zusätzliche Anwendungen und Wirkmechanismen aufdecken und so zu unserem Verständnis dieser faszinierenden Verbindung beitragen . Wenn Sie weitere Informationen benötigen oder andere Anfragen haben, zögern Sie bitte nicht, sich zu melden!
Eigenschaften
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-4-6-13(7-5-12)16-9-14(18-21-16)11-20-17(19)10-15-3-2-8-22-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFXLQOUDKIQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

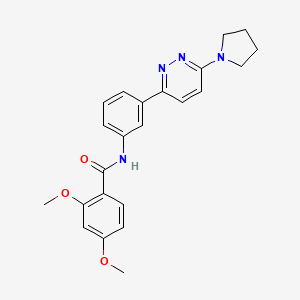


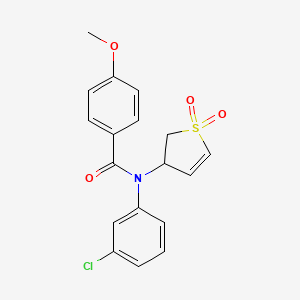
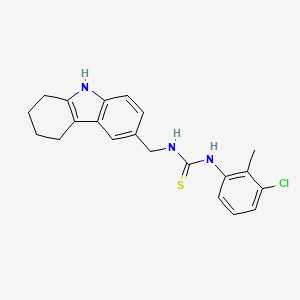

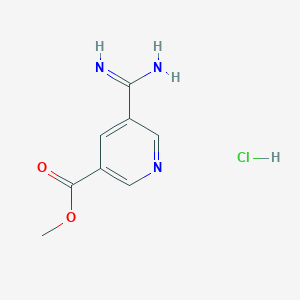
![ethyl (7E)-7-[acetyl(oxido)-lambda~5~-azanylidene]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2455554.png)
![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2455557.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2455558.png)
